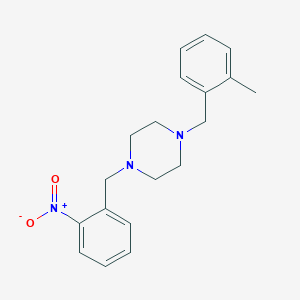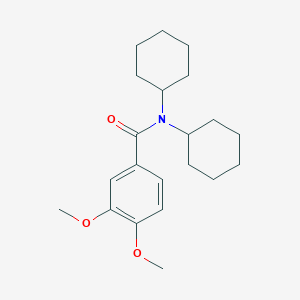
1-(2-methylbenzyl)-4-(2-nitrobenzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methylbenzyl)-4-(2-nitrobenzyl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a piperazine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Applications De Recherche Scientifique
1-(2-methylbenzyl)-4-(2-nitrobenzyl)piperazine has been used in various scientific research applications. One of the most significant applications is in the field of drug discovery, where this compound has shown potential as a lead compound for the development of new drugs. It has been reported to have activity against various diseases such as cancer, inflammation, and infectious diseases. The compound has also been used in the development of new imaging agents for diagnostic purposes.
Mécanisme D'action
The mechanism of action of 1-(2-methylbenzyl)-4-(2-nitrobenzyl)piperazine is not fully understood. However, it has been reported to act on various targets in the body, including enzymes and receptors. The compound has been shown to inhibit the activity of some enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. It has also been reported to bind to some receptors, such as the serotonin receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2-methylbenzyl)-4-(2-nitrobenzyl)piperazine have been studied in various in vitro and in vivo models. The compound has been shown to have anti-inflammatory, analgesic, and antitumor effects. It has also been reported to modulate the immune system and have neuroprotective effects. However, further studies are needed to fully understand the effects of this compound on the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(2-methylbenzyl)-4-(2-nitrobenzyl)piperazine in lab experiments is its potential as a lead compound for drug discovery. The compound has shown activity against various diseases, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its toxicity. It has been reported to have cytotoxic effects on some cells, which may limit its use in some experiments.
Orientations Futures
There are several future directions for the research on 1-(2-methylbenzyl)-4-(2-nitrobenzyl)piperazine. One direction is the development of new drugs based on this compound. Further studies are needed to fully understand its mechanism of action and identify potential targets for drug development. Another direction is the development of new imaging agents for diagnostic purposes. The compound has shown potential as a contrast agent for magnetic resonance imaging (MRI) and positron emission tomography (PET). Finally, further studies are needed to fully understand the biochemical and physiological effects of this compound on the body, which may lead to the discovery of new therapeutic applications.
Conclusion
In conclusion, 1-(2-methylbenzyl)-4-(2-nitrobenzyl)piperazine is a compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in drug discovery, diagnostic imaging, and therapeutic applications.
Méthodes De Synthèse
The synthesis of 1-(2-methylbenzyl)-4-(2-nitrobenzyl)piperazine has been achieved using different methods. One of the most common methods involves the reaction of 1-(2-methylbenzyl)piperazine with 2-nitrobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is obtained after purification using column chromatography. Other methods involve the use of different reagents and catalysts, such as palladium on carbon, to achieve the desired product.
Propriétés
IUPAC Name |
1-[(2-methylphenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-16-6-2-3-7-17(16)14-20-10-12-21(13-11-20)15-18-8-4-5-9-19(18)22(23)24/h2-9H,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTQATVFOQBPGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylbenzyl)-4-(2-nitrobenzyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4,6-dimethyl-2-pyrimidinyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5800641.png)
![7-(difluoromethyl)-5-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5800652.png)

![4-methoxy-3-nitrobenzaldehyde {4-[(4-methoxyphenyl)amino]-6-methyl-5-nitro-2-pyrimidinyl}hydrazone](/img/structure/B5800663.png)

![N-allyl-2,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5800667.png)
![5-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}-2-furoic acid](/img/structure/B5800675.png)
![2-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}benzonitrile](/img/structure/B5800676.png)
![N-[2-(1-piperidinylcarbonyl)phenyl]-2-furamide](/img/structure/B5800688.png)
![N'-[(2,5-dichlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5800694.png)
